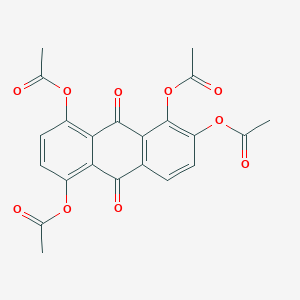
9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate is a complex organic compound with a unique structure that includes multiple functional groups This compound is derived from anthracene, a polycyclic aromatic hydrocarbon, and features four acetate groups attached to its core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate typically involves the oxidation of anthracene derivatives followed by acetylation. One common method involves the use of manganese dioxide (MnO2) as an oxidizing agent to convert anthracene to 9,10-anthraquinone. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone groups can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where it can selectively induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthraquinone: A simpler quinone derivative of anthracene, used in the production of dyes and as a precursor in organic synthesis.
1,4-Dihydroxyanthraquinone: Known for its use in dye production and potential biological activities.
2-Methylanthraquinone: Used in the synthesis of various organic compounds and as a dye intermediate.
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-1,2,5,8-tetrayl tetraacetate is unique due to its multiple acetate groups, which provide additional sites for chemical modification and enhance its solubility in organic solvents. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
2885-46-3 |
|---|---|
Fórmula molecular |
C22H16O10 |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
(4,5,6-triacetyloxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C22H16O10/c1-9(23)29-14-7-8-15(30-10(2)24)19-18(14)20(27)13-5-6-16(31-11(3)25)22(32-12(4)26)17(13)21(19)28/h5-8H,1-4H3 |
Clave InChI |
XTSWMTDFVMMADU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC(=C3OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


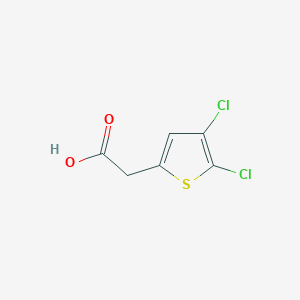
![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)
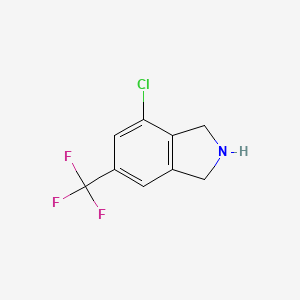
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)

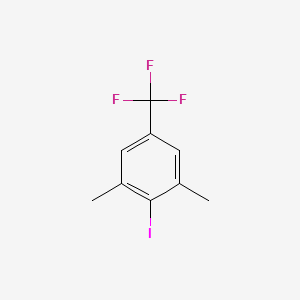
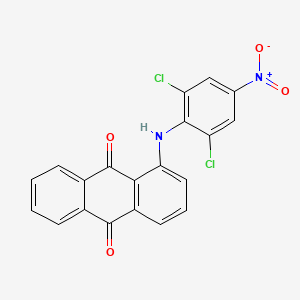
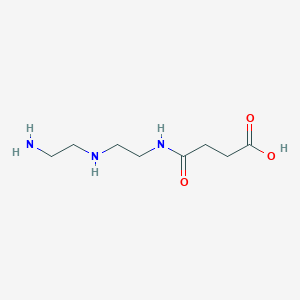
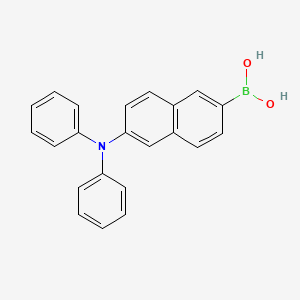
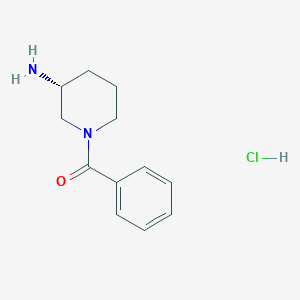

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
